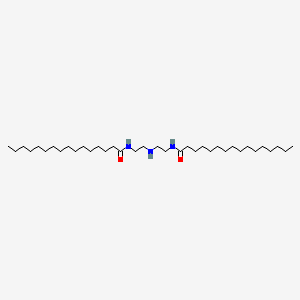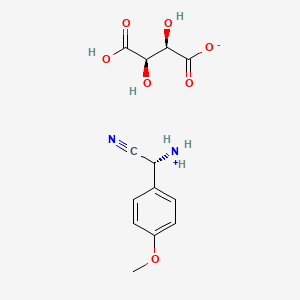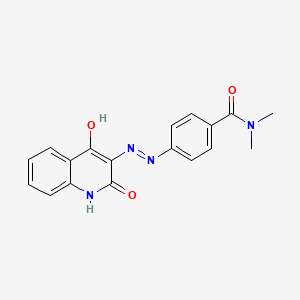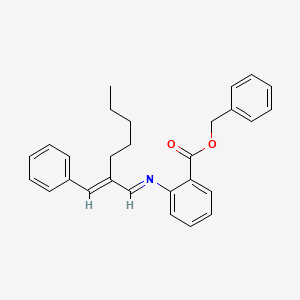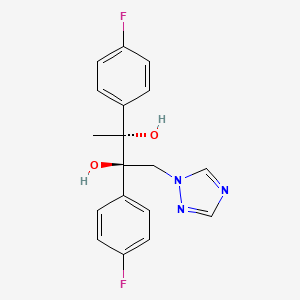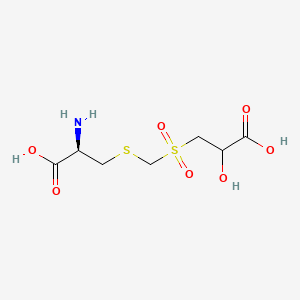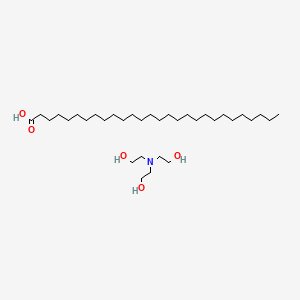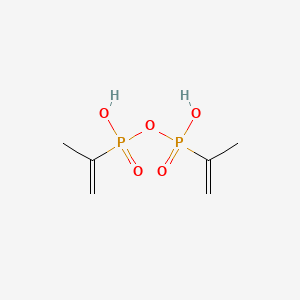
4-(1H-Inden-1-ylidenemethyl)-2-iodo-N-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-Inden-1-ylidenemethyl)-2-iodo-N-methylaniline is an organic compound that features a complex structure with an indene core, an iodo substituent, and a methylaniline group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Inden-1-ylidenemethyl)-2-iodo-N-methylaniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indene Core: The indene core can be synthesized through a cyclization reaction of suitable precursors under acidic or basic conditions.
Introduction of the Iodo Group: The iodo substituent is introduced via an iodination reaction, often using iodine or an iodine-containing reagent.
Attachment of the Methylaniline Group: The final step involves the coupling of the methylaniline group to the indene core, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-(1H-Inden-1-ylidenemethyl)-2-iodo-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodo group to a hydrogen or other substituents.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
4-(1H-Inden-1-ylidenemethyl)-2-iodo-N-methylaniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of 4-(1H-Inden-1-ylidenemethyl)-2-iodo-N-methylaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
- 4-(1H-Inden-1-ylidenemethyl)phenyl methyl sulfoxide
- 4-(1H-Inden-1-ylidenemethyl)phenyl methyl ether
Uniqueness
4-(1H-Inden-1-ylidenemethyl)-2-iodo-N-methylaniline is unique due to the presence of the iodo substituent, which imparts distinct chemical reactivity and potential for further functionalization. This differentiates it from similar compounds that may lack the iodo group or have different substituents.
属性
CAS 编号 |
28164-42-3 |
|---|---|
分子式 |
C17H14IN |
分子量 |
359.20 g/mol |
IUPAC 名称 |
4-[(E)-inden-1-ylidenemethyl]-2-iodo-N-methylaniline |
InChI |
InChI=1S/C17H14IN/c1-19-17-9-6-12(11-16(17)18)10-14-8-7-13-4-2-3-5-15(13)14/h2-11,19H,1H3/b14-10+ |
InChI 键 |
UZLGNKBARLETHY-GXDHUFHOSA-N |
手性 SMILES |
CNC1=C(C=C(C=C1)/C=C/2\C=CC3=CC=CC=C32)I |
规范 SMILES |
CNC1=C(C=C(C=C1)C=C2C=CC3=CC=CC=C32)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


